

Technical Support Center: Interference of Tris and Glycine Buffers in TNBS Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dinitrobenzene sulfonic acid*

Cat. No.: *B1258388*

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Tris and Glycine buffer interference in the 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay.

Frequently Asked Questions (FAQs)

Q1: What is the TNBS assay and what is it used for?

The TNBS assay is a rapid and sensitive colorimetric method used for the quantification of free primary amino groups in samples.^{[1][2]} The reagent, 2,4,6-trinitrobenzenesulfonic acid (TNBS), reacts with primary amines under alkaline conditions to form a yellow-colored product, the trinitrophenyl (TNP) derivative, which can be quantified by measuring its absorbance, typically at 335 nm or 420 nm.^{[1][2]} This assay is widely used to determine the concentration of proteins, peptides, and amino acids.

Q2: Why do Tris and Glycine buffers interfere with the TNBS assay?

Tris (tris(hydroxymethyl)aminomethane) and Glycine are common biological buffers that both contain primary amine groups in their chemical structures.^[3] Since the TNBS reagent specifically reacts with primary amines to produce a colorimetric signal, the amines in Tris and Glycine buffers compete with the primary amines of the target molecules (e.g., proteins, peptides) in the sample. This competition leads to a high background signal and an overestimation of the amine concentration in the sample, resulting in inaccurate and unreliable

data.^[1] Therefore, it is strongly recommended to avoid using buffers containing free amines for the TNBS assay.^[1]

Q3: What are the recommended buffers for the TNBS assay?

The most commonly recommended buffer for the TNBS assay is 0.1 M sodium bicarbonate buffer, adjusted to a pH of 8.5.^{[1][2]} Other amine-free buffers that are effective in the physiological pH range of 7-9 and could be considered as alternatives include phosphate-buffered saline (PBS), HEPES, and borate buffers.^{[4][5]} It is crucial to ensure that the chosen buffer does not contain any primary amines.

Q4: What are the typical signs of buffer interference in my TNBS assay results?

The primary indicator of Tris or Glycine buffer interference is an unusually high background absorbance in your blank or control samples (samples containing only the buffer and the TNBS reagent). This high background will lead to an overestimation of the amine concentration in your test samples and can also result in poor linearity of your standard curve.

Troubleshooting Guides

This section provides solutions to common problems encountered during the TNBS assay, with a focus on issues arising from buffer interference.

Problem 1: High Background Absorbance

Possible Cause	Solution
Presence of Tris or Glycine in the sample buffer.	The primary amines in these buffers react with the TNBS reagent, causing a high background signal. Immediate Action: Avoid using these buffers. If unavoidable, proceed to the "Mitigation Strategies" section below.
Contaminated reagents.	Ensure all reagents, including water and buffer components, are free from amine contamination. Prepare fresh buffers using high-purity water.
Improper blanking of the spectrophotometer.	The blank solution should contain all the components of the reaction mixture except the analyte (the sample containing primary amines). This means the blank should include the buffer (even if it's an interfering one) and the TNBS reagent.

Problem 2: Inaccurate or Non-Reproducible Results

Possible Cause	Solution
Variable concentrations of interfering buffers between samples and standards.	Ensure that the concentration of the interfering buffer is identical in all samples and standards. If samples have varying buffer concentrations, buffer exchange is necessary.
Incorrectly prepared standard curve.	The standard curve must be prepared in the exact same buffer as the samples. If your samples are in a Tris or Glycine buffer, your standards must also be prepared in that same buffer at the same concentration.
Pipetting errors.	Ensure accurate and consistent pipetting of all reagents, especially the TNBS solution and the samples.

Mitigation Strategies for Tris and Glycine Interference

In situations where the use of Tris or Glycine buffers is unavoidable, the following methods can be employed to remove or account for their interference.

Buffer Exchange

Buffer exchange is the most effective method to remove interfering substances like Tris and Glycine from your sample and replace them with a compatible buffer, such as 0.1 M sodium bicarbonate.

- **Dialysis:** This technique is suitable for larger sample volumes and involves the use of a semi-permeable membrane to separate the protein from the small buffer molecules.[6][7][8]
- **Desalting Columns (Size Exclusion Chromatography):** This method is faster than dialysis and is ideal for smaller sample volumes. The sample is passed through a column that separates molecules based on size, allowing the larger protein molecules to be eluted in a new, compatible buffer while the smaller buffer molecules are retained.

Sample Dilution

If the protein concentration in your sample is high, you may be able to dilute the sample with a compatible buffer (e.g., 0.1 M sodium bicarbonate) to a point where the concentration of the interfering buffer is negligible. However, this method is only effective if the initial concentration of the interfering buffer is low and the protein concentration is high enough to remain detectable after dilution.

Data Presentation

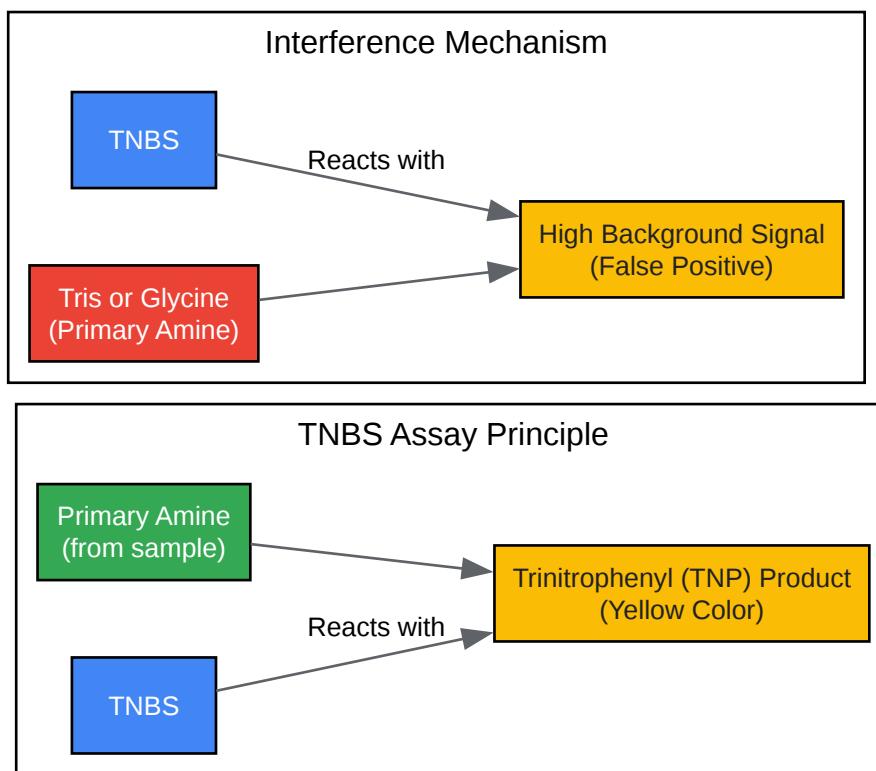
The following table provides a representative illustration of the impact of increasing concentrations of an interfering buffer (e.g., Tris) on the background absorbance in a TNBS assay.

Interfering Buffer Concentration (mM)	Background Absorbance (420 nm)
0 (Compatible Buffer)	0.050
10	0.250
25	0.580
50	1.150
100	>2.000 (Off-scale)

Note: These are representative data to illustrate the trend. Actual values may vary depending on specific experimental conditions.

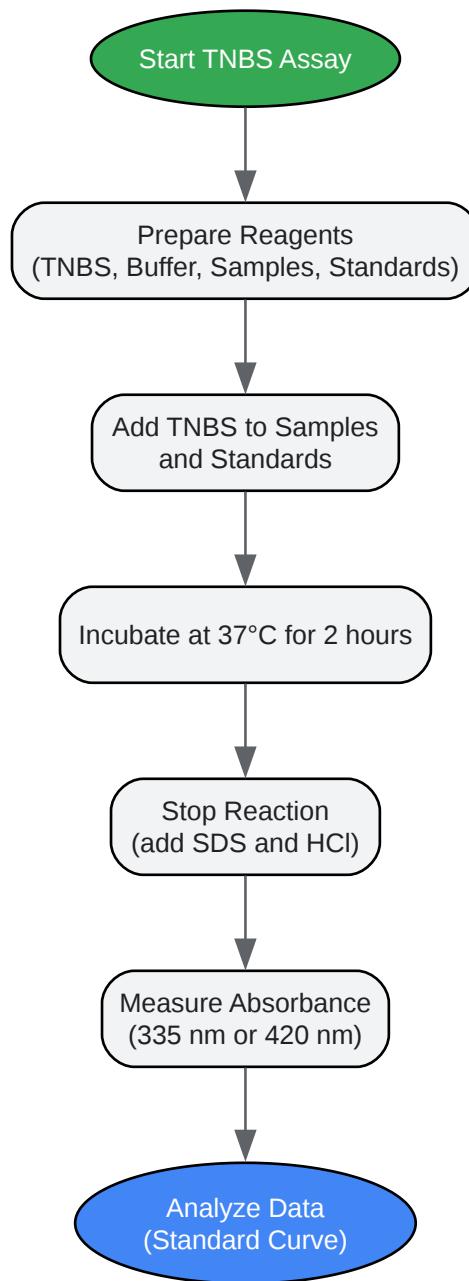
Experimental Protocols

Standard TNBS Assay Protocol (in a compatible buffer)

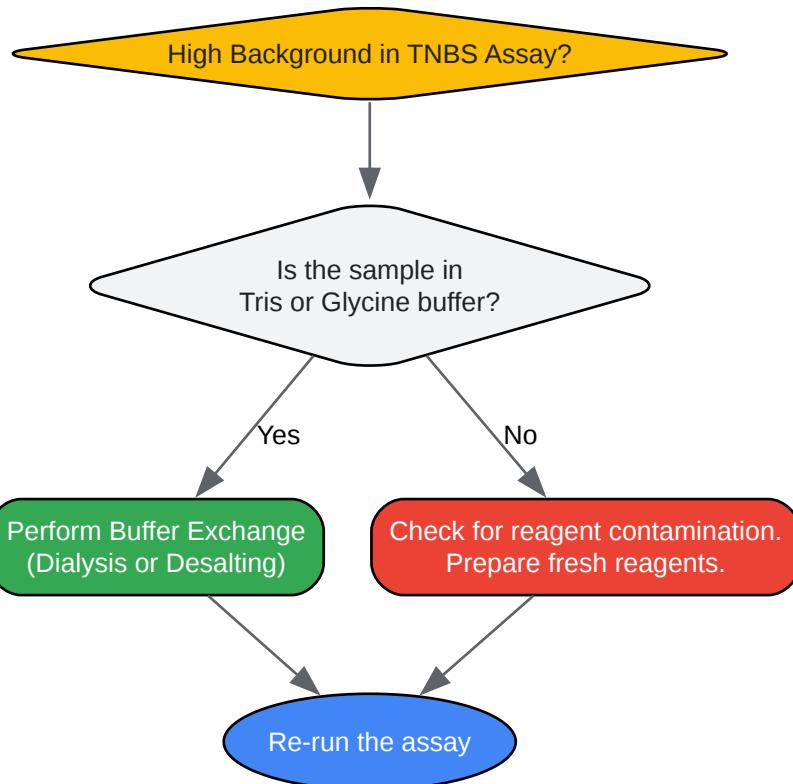

- Reagent Preparation:
 - Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5.
 - TNBS Reagent: 0.01% (w/v) TNBS solution in Reaction Buffer. Prepare fresh daily.
 - Sample/Standard: Dissolve protein/peptide samples and standards (e.g., glycine or a known protein) in the Reaction Buffer.
 - Stop Solution: 10% SDS and 1 N HCl.
- Assay Procedure:
 1. To 0.5 mL of your sample or standard, add 0.5 mL of the 0.01% TNBS reagent.
 2. Incubate the mixture at 37°C for 2 hours.
 3. Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.
 4. Measure the absorbance at 335 nm or 420 nm using a spectrophotometer.

5. Prepare a standard curve using known concentrations of an amine-containing standard (e.g., glycine) to determine the concentration of primary amines in your samples.

Protocol for Buffer Exchange using a Desalting Column


- Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired TNBS-compatible buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
- Sample Loading: Apply your sample (in Tris or Glycine buffer) to the top of the column. The sample volume should not exceed the manufacturer's recommendation (typically 10-30% of the column bed volume).
- Elution: Elute the sample with the TNBS-compatible buffer. Your protein will elute in the void volume, while the smaller Tris or Glycine molecules will be retained by the column matrix.
- Fraction Collection: Collect the fractions containing your protein. You can monitor the protein elution by measuring absorbance at 280 nm.
- Proceed with TNBS Assay: Use the collected, buffer-exchanged fractions to perform the TNBS assay as described in the standard protocol.

Visualizations


[Click to download full resolution via product page](#)

Caption: Mechanism of TNBS reaction and interference.

[Click to download full resolution via product page](#)

Caption: Standard TNBS assay workflow.

[Click to download full resolution via product page](#)

Caption: Troubleshooting high background in the TNBS assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. absbio.com [absbio.com]
- 4. mdpi.com [mdpi.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. home.sandiego.edu [home.sandiego.edu]

- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- To cite this document: BenchChem. [Technical Support Center: Interference of Tris and Glycine Buffers in TNBS Assay]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1258388#interference-of-tris-and-glycine-buffers-in-tnbs-assay>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com